Technical Guide: Strategic Utilization of N-(5-nitropyridin-2-yl)methanesulfonamide in Drug Design
Technical Guide: Strategic Utilization of N-(5-nitropyridin-2-yl)methanesulfonamide in Drug Design
This technical guide details the medicinal chemistry applications, synthetic methodologies, and physicochemical properties of
Executive Summary & Molecular Profile
Compound: N-(5-nitropyridin-2-yl)methanesulfonamide CAS: 170793-53-0 Molecular Formula: C₆H₇N₃O₄S Molecular Weight: 217.20 g/mol
This molecule represents a privileged scaffold in medicinal chemistry, characterized by a highly electron-deficient pyridine ring. The 5-nitro group exerts a strong inductive and mesomeric electron-withdrawing effect (
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A Bioisostere: Mimicking carboxylic acids or tetrazoles due to enhanced acidity (predicted pKa
6.5–7.5). -
A Synthetic Pivot: Serving as a stable precursor to N-(5-aminopyridin-2-yl)methanesulfonamide, a core fragment in Bcl-2 family inhibitors (e.g., Venetoclax analogs) and kinase inhibitors.
Physicochemical Properties Table
| Property | Value / Description | Significance in Drug Design |
| H-Bond Donors | 1 (Sulfonamide NH) | Critical for binding site interactions (e.g., Arg/Lys residues). |
| H-Bond Acceptors | 5 (Nitro O's, Sulfonyl O's, Pyridine N) | High capacity for water-mediated bridging. |
| Electronic State | Highly Electron Deficient | The pyridine ring is deactivated; resistant to oxidative metabolism. |
| Solubility | Low (Water), High (DMSO, DMF) | Requires polar aprotic solvents for synthetic manipulation. |
| pKa (Predicted) | ~6.8 | Bioisostere for carboxylic acids; ionized at physiological pH. |
Synthetic Utility & Methodologies
The synthesis of this scaffold presents a specific challenge: the low nucleophilicity of 2-amino-5-nitropyridine. The nitro group pulls electron density away from the exocyclic amine, making standard sulfonylation sluggish.
Protocol A: Base-Catalyzed Sulfonylation (Preferred)
This method utilizes a strong base to deprotonate the amine before the attack on the sulfonyl chloride, overcoming the electronic deactivation.
Reagents: 2-Amino-5-nitropyridine, Sodium Hydride (NaH), Methanesulfonyl chloride (MsCl), THF/DMF.
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Activation: Dissolve 2-amino-5-nitropyridine (1.0 eq) in anhydrous THF/DMF (4:1 ratio). Cool to 0°C.
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Deprotonation: Carefully add NaH (60% dispersion, 2.2 eq). The solution will turn deep red/orange due to the formation of the nitropyridyl anion. Stir for 30 min.
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Sulfonylation: Add MsCl (1.2 eq) dropwise. The anion is highly reactive.
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Quench & Isolation: Quench with sat. NH₄Cl. The product often precipitates upon acidification to pH 4.
Protocol B: The "Pivot" – Reduction to the Amine
The nitro group is rarely the final pharmacophore; it is a "mask" for the 5-amino group. Selective reduction in the presence of the sulfonamide is critical.
Reagents: H₂ (1 atm), 10% Pd/C, Methanol/Ethyl Acetate.
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Note: The sulfonamide bond is stable to catalytic hydrogenation. This yields
-(5-aminopyridin-2-yl)methanesulfonamide , the active coupling partner for urea formation or amide coupling in kinase inhibitor synthesis.
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic pathway from the deactivated aminopyridine precursor to the active amino-sulfonamide scaffold.
Medicinal Chemistry Applications
A. Bcl-2 Family Inhibition (Venetoclax Analogs)
In the development of BH3 mimetics like Venetoclax (ABT-199) , the sulfonamide moiety is crucial for binding to the hydrophobic groove of Bcl-2 proteins.
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Mechanism: The sulfonamide NH forms a hydrogen bond with a conserved Arginine (e.g., Arg107 in Bcl-xL).
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Role of the Pyridine: Replacing the phenyl ring (common in early sulfonamides) with a 5-nitropyridine or 5-aminopyridine alters the vector of the substituents and improves solubility.
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Derivatization: The 5-nitro group is reduced to an amine, which is then coupled with a nitro-benzenesulfonyl chloride or a benzoic acid derivative to create the "acyl sulfonamide" core seen in potent Bcl-2 inhibitors.
B. Bioisosteric Replacement for Carboxylic Acids
The
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Logic: The pKa of this sulfonamide (~6.8) is closer to physiological pH than a standard phenyl sulfonamide (~10). This allows it to exist as an anion at pH 7.4, mimicking the electrostatic interactions of a carboxylate (COO⁻) but with better membrane permeability and different metabolic stability (avoiding glucuronidation).
C. Enzyme Inhibition (Urease & Proteases)
Recent studies (see MDPI Pharmaceuticals, 2023) have highlighted 5-nitropyridin-2-yl derivatives as dual inhibitors.
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Activity: The nitro group is essential here. Unlike the kinase applications where it is reduced, in these enzyme inhibitors, the nitro group participates in electron-transfer interactions or dipole interactions within the active site.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of each moiety within the scaffold.
Experimental Protocols
Protocol 1: Synthesis of N-(5-nitropyridin-2-yl)methanesulfonamide
Objective: High-yield synthesis overcoming amine deactivation.
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Setup: Flame-dry a 100 mL round-bottom flask under Argon.
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Dissolution: Add 2-amino-5-nitropyridine (1.39 g, 10 mmol) and dry THF (40 mL).
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Deprotonation: Cool to 0°C. Add NaH (60% in oil, 0.88 g, 22 mmol) portion-wise over 10 minutes. Caution: H₂ gas evolution.
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Reaction: Stir at 0°C for 30 mins until gas evolution ceases and the mixture is homogeneous/dark.
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Addition: Add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise.
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Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).
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Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
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Yield Expectation: 75-85%.
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Protocol 2: Reduction to N-(5-aminopyridin-2-yl)methanesulfonamide
Objective: Selective reduction of nitro group without cleaving the sulfonamide.
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Solution: Dissolve the nitro compound (1.0 g) in Methanol (30 mL).
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Catalyst: Add 10% Pd/C (100 mg, 10 wt%).
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Hydrogenation: Stir under a hydrogen balloon (1 atm) at RT for 6–12 hours.
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Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
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Isolation: Concentrate the filtrate to yield the off-white amine solid.
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Usage: Use immediately for coupling reactions (e.g., with acyl chlorides or isocyanates) to avoid oxidation.
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References
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Bioorganic & Medicinal Chemistry (2018). Design, synthesis and pharmacological evaluation of new acyl sulfonamides as potent and selective Bcl-2 inhibitors.[3]Link[3]
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MDPI Pharmaceuticals (2023). Nitropyridines in the Synthesis of Bioactive Molecules. (Review of nitropyridine reactivity and biological applications). Link
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Journal of Medicinal Chemistry. Bioisosteric Replacements in Drug Design: Tactical Applications. (General principles of sulfonamide/carboxylic acid bioisosterism). Link
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BindingDB. Activity data for sulfonamide derivatives in HDAC and Bcl-2 assays.Link
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BenchChem Protocols. General Procedure for Reaction of 2-Chloro-5-nitropyridine derivatives.Link
